molecular formula C15H15ClN6 B13939072 4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13939072
M. Wt: 314.77 g/mol
InChI Key: LCGMENDABLGZBC-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a piperazine moiety substituted with a 3-chlorophenyl group at the 4-position. Pyrazolo[3,4-d]pyrimidines are purine analogs known for diverse pharmacological activities, including kinase inhibition, antitumor, and antiviral effects . The 3-chlorophenylpiperazine substituent in this compound likely enhances receptor binding affinity, particularly toward serotonin or dopamine receptors, or kinase targets such as S6K1, as seen in structurally related molecules .

Properties

Molecular Formula

C15H15ClN6

Molecular Weight

314.77 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C15H15ClN6/c16-11-2-1-3-12(8-11)21-4-6-22(7-5-21)15-13-9-19-20-14(13)17-10-18-15/h1-3,8-10H,4-7H2,(H,17,18,19,20)

InChI Key

LCGMENDABLGZBC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3C=NN4

Origin of Product

United States

Preparation Methods

Formation of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine nucleus is commonly synthesized via condensation reactions involving hydrazine derivatives and appropriate pyrimidine precursors. One documented method involves:

  • Chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one using phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA) to yield a 4-chloro derivative.
  • Hydrazinolysis of this 4-chloro intermediate under reflux conditions to generate a hydrazinyl derivative.
  • Condensation of the hydrazinyl intermediate with aromatic aldehydes or acetophenones under reflux in ethanol with catalytic acetic acid to form substituted pyrazolo[3,4-d]pyrimidines.

This sequence is summarized in the following reaction scheme:

Step Reactants Conditions Product
1 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one + POCl₃ + TMA Reflux 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
2 4-chloro derivative + hydrazine hydrate Reflux 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
3 Hydrazinyl derivative + aromatic aldehydes/acetophenones + acetic acid Reflux in ethanol Substituted pyrazolo[3,4-d]pyrimidines

This method has been reported with yields generally ranging from moderate to good, depending on the substituents on the aromatic aldehydes or acetophenones.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, DMSO, Ethanol Polar aprotic solvents favor nucleophilic substitution
Base NaH, K₂CO₃ Deprotonates piperazine nitrogen for nucleophilic attack
Temperature 25–120 °C Elevated temperatures increase reaction rate
Time 4–24 hours Dependent on substrate and scale
Catalyst Pd-based catalysts (for cross-coupling) Used in Suzuki or Buchwald-Hartwig coupling

Purification is commonly performed by recrystallization or chromatographic techniques to achieve high purity suitable for biological evaluation.

Alternative Synthetic Routes

Some patents and literature describe alternative methods involving:

  • Mitsunobu reaction for coupling chiral piperidine derivatives to the pyrazolo[3,4-d]pyrimidine core, although this method generates significant waste and involves multiple steps.
  • Palladium-catalyzed cross-coupling of 3-halo-pyrazolo[3,4-d]pyrimidines with boronic acids or amines, which can be costly due to expensive reagents but offers regioselectivity and functional group tolerance.

Summary Table of Key Preparation Steps

Step Reaction Type Key Reagents Conditions Outcome
1 Chlorination POCl₃, TMA Reflux 4-chloro-pyrazolo[3,4-d]pyrimidine
2 Hydrazinolysis Hydrazine hydrate Reflux Hydrazinyl intermediate
3 Condensation Aromatic aldehydes/acetophenones, AcOH Reflux in EtOH Substituted pyrazolo[3,4-d]pyrimidine
4 Nucleophilic substitution 3-chlorophenylpiperazine, Base (NaH/K₂CO₃) DMF/DMSO, heat Target compound

Research Discoveries and Applications

  • The described synthetic routes have enabled the preparation of various substituted pyrazolo[3,4-d]pyrimidines with potential anticancer and enzyme inhibition activities.
  • Optimization of reaction conditions, including solvent choice and base, has improved yields and purity.
  • Industrial processes focus on scalability and waste minimization, employing flow chemistry and automated platforms.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemical Information

  • Chemical Name: 4-(4-(3-chlorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • Synonyms: 4-(4-(3-chlorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine; 1H-Pyrazolo[3,4-d]pyrimidine, 4-[4-(3-chlorophenyl)-1-piperazinyl]-1-phenyl-
  • CAS No: 305337-67-1
  • Molecular Formula: C21H19ClN6
  • Molecular Weight: 390.87

Potential Applications

While specific applications of 4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine are not detailed in the provided search results, the broader context of pyrazolo[3,4-d]pyrimidine derivatives suggests potential uses in several areas:

  • Anticancer Agents: Phenylpyrazolo[3,4-d]pyrimidine is a known scaffold with various biological activities, including antiparasitic and antifungal properties . It has been identified as an essential pharmacophore in many anticancer agents . Some compounds in this class have demonstrated potential as dual EGFR/VGFR2 inhibitors, effectively inhibiting tumor growth, inducing cancer cell apoptosis, and suppressing cell migration .
  • Enzyme Inhibitors: Pyrazolo[3,4-d]pyrimidines have been explored for their inhibitory activity against enzymes like glycogen synthase kinase-3β (GSK-3β) .
  • Neurodegenerative Disease Treatment: Studies suggest that combining pyrazole derivatives with GSK-3β inhibitors may preserve hippocampus-dependent cognitive ability after long-term ovariectomy .
  • Antifungal Activity: Certain diaryl-1H-pyrazoles have shown antifungal activity against phytopathogenic fungi . For example, 3-(2-Hydroxy-4-isopropoxyphenyl)-4-phenyl-1H-pyrazole has demonstrated inhibitory effects on Cytospora sp., C. gloeosporioides, A. solani, and Fusarium solani .

Related Compounds and Their Applications

The search results also mention several related compounds with potential biological activities:

  • 4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine: Contains a fluorophenyl group instead of chlorophenyl, potentially leading to different biological properties.
  • N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Incorporates both chlorophenyl and fluorophenyl groups, offering the potential for enhanced activity through dual substitutions.
  • 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine: Features a different core structure (pyrrolo instead of pyrazolo), highlighting the diversity in biological activity profiles among similar compounds.

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives are heavily influenced by substituents on the core scaffold. Below is a comparative analysis of key analogs:

Piperazine-Substituted Derivatives

Compound Name Substituents Key Features/Biological Activity Reference
Target Compound 4-[4-(3-Chlorophenyl)piperazin-1-yl] Potential kinase/receptor modulation; halogen enhances lipophilicity
F108 4-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl] S6K1 inhibitor; benzimidazole enhances ATP-binding
1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)piperazinyl] 4-(2-Phenylethyl)piperazinyl; 4-chlorobenzyl Likely CNS activity due to lipophilic aromatic groups
4-[4-(2-Fluorophenyl)piperazinyl]-1-(3,4-dimethylphenyl) 2-Fluorophenyl on piperazine; 3,4-dimethylphenyl Fluorine improves metabolic stability
  • Piperazine-linked aromatic systems (e.g., benzimidazole in F108) are critical for kinase inhibition, while halogenated phenyl groups (Cl, F) optimize receptor binding and metabolic stability .

Non-Piperazine Derivatives

Compound Name Substituents Key Features/Biological Activity Reference
4-Chloro-6-(chloromethyl)-1-methyl Chloromethyl and methyl groups at 6- and 1-positions Intermediate for antiproliferative agents; reactive chloro sites
4-Hydrazino-1-phenyl Hydrazine at 4-position; phenyl at 1-position Precursor for triazole derivatives; antiviral potential
3-(2-Hydroxyphenyl)-6-methyl Hydroxyphenyl at 3-position; methyl at 6-position Enhanced solubility via hydroxyl group
  • Structural Insights :
    • Chlorine substituents (e.g., in ) increase electrophilicity, facilitating nucleophilic substitutions for further derivatization.
    • Hydroxyl groups () improve aqueous solubility but may reduce membrane permeability compared to halogenated analogs .

Biological Activity

4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique heterocyclic structure and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing nitrogen atoms. The presence of the piperazine moiety and the chlorophenyl group enhances its interaction with biological targets, making it a subject of interest for various pharmacological applications.

Property Details
Molecular Formula C15H15ClN6
Molecular Weight 288.76 g/mol
IUPAC Name 4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
InChI Key BFJXLZKCSOUUHW-UHFFFAOYSA-N

The biological activity of 4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions the compound as a potential candidate for anticancer therapies.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

  • Case Study : A study evaluated several derivatives for their anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cells. Compound 12b , structurally similar to 4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine, demonstrated potent anti-proliferative activities with IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells, respectively .

Kinase Inhibition

The compound has shown promise as an epidermal growth factor receptor inhibitor (EGFRI), which is crucial in cancer treatment due to its role in tumor growth and metastasis.

  • Research Findings : In vitro studies revealed that certain derivatives exhibited IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating a strong inhibitory effect .

Comparative Analysis with Similar Compounds

A comparison of 4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine with other pyrazolopyrimidine derivatives reveals variations in biological activity based on structural modifications.

Compound Biological Activity
1-(3-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidineEGFR inhibition; anticancer properties
N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineEnhanced activity through dual substitutions
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridineDifferent core structure; varied activity profiles

Synthesis Methods

The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions:

  • Formation of the Pyrazolo Core : Achieved through cyclization reactions involving hydrazine derivatives and pyrimidine intermediates.
  • Substitution Reactions : Chlorophenyl and other substituents are introduced via nucleophilic substitution.
  • Piperazine Ring Formation : Final cyclization to form the piperazine ring.

Q & A

Q. How should researchers navigate discrepancies in published bioactivity data for related analogs?

  • Answer :
  • Meta-analysis : Compare datasets across PubMed and SciFinder, focusing on assay conditions (e.g., ATP concentration in kinase assays) .
  • Replication : Validate key findings in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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